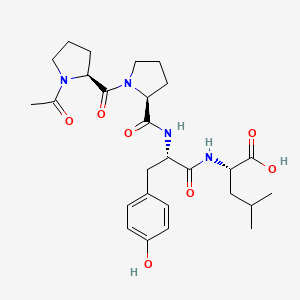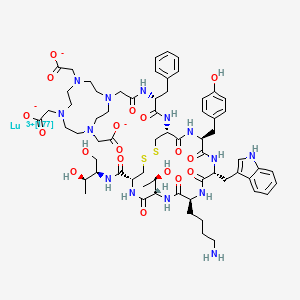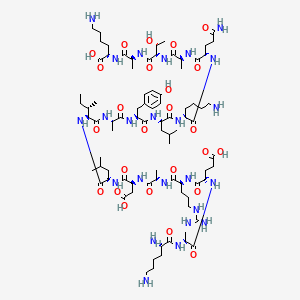
Z-D-Gln(Trt)-OH
Descripción general
Descripción
Z-D-Gln(Trt)-OH is a derivative of the amino acid L-glutamine. It is a versatile, multi-functional molecule with various applications in scientific research. Z-D-Gln(Trt)-OH has a wide range of biochemical and physiological effects, and its versatility and applicability make it an attractive choice for laboratory experiments.
Aplicaciones Científicas De Investigación
Z-D-Gln(Trt)-OH has a wide range of applications in scientific research. It is used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. It can also be used in the synthesis of fluorescent probes, as well as in the synthesis of small molecule inhibitors and activators. Additionally, it is used in the synthesis of drug-like molecules and in the synthesis of inhibitors of protein-protein interactions.
Mecanismo De Acción
The mechanism of action of Z-D-Gln(Trt)-OH is not yet fully understood. However, it is thought to have a role in the regulation of gene expression, protein folding, and post-translational modifications. Additionally, it is thought to have a role in the regulation of cellular metabolism and in the regulation of signal transduction pathways.
Biochemical and Physiological Effects
Z-D-Gln(Trt)-OH has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the production of nitric oxide, a molecule involved in many physiological processes. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects, as well as to have a protective effect against oxidative stress. It has also been shown to have a role in the regulation of gene expression and in the regulation of signal transduction pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Z-D-Gln(Trt)-OH in laboratory experiments has a number of advantages. It is a versatile molecule with a wide range of applications in scientific research. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are also some limitations to its use in laboratory experiments. It is not as stable as some other molecules and is susceptible to degradation over time. Additionally, it is not as soluble in water as some other molecules and can be difficult to work with in aqueous solutions.
Direcciones Futuras
The potential future directions for Z-D-Gln(Trt)-OH are numerous. It could be used in the development of new drug-like molecules, as well as in the development of new inhibitors of protein-protein interactions. Additionally, it could be used in the development of new fluorescent probes and in the development of new peptides, peptidomimetics, and other bioactive molecules. Additionally, it could be used in the development of new inhibitors of gene expression and in the development of new signal transduction pathways. Finally, it could be used in the development of new anti-inflammatory and anti-oxidant agents and in the development of new protective agents against oxidative stress.
Métodos De Síntesis
Z-D-Gln(Trt)-OH can be synthesized in a variety of ways. The most common method is through the reaction of L-glutamine with trityl chloride in the presence of a base such as pyridine. This method yields a product that is 95% pure. Other methods of synthesis include the reaction of L-glutamine with trityl bromide, the reaction of L-glutamine with trityl iodide, and the reaction of L-glutamine with trityl fluoride.
Propiedades
IUPAC Name |
(2R)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O5/c35-29(22-21-28(30(36)37)33-31(38)39-23-24-13-5-1-6-14-24)34-32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H,33,38)(H,34,35)(H,36,37)/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOAIKMOWHPBQS-MUUNZHRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187165 | |
| Record name | N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Gln(Trt)-OH | |
CAS RN |
200625-96-3 | |
| Record name | N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-D-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200625-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








